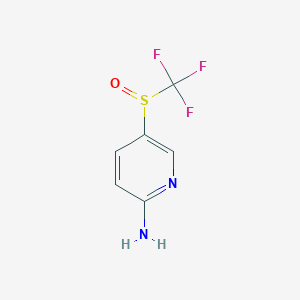
5-((Trifluoromethyl)sulfinyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((Trifluoromethyl)sulfinyl)pyridin-2-amine: is a compound that features a trifluoromethyl group attached to a sulfinyl moiety, which is further connected to a pyridin-2-amine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the Pd-catalyzed amination reaction, where 2-bromo-5-(trifluoromethyl)pyridine reacts with corresponding aromatic amines in the presence of a Pd(dba)2/BINAP catalytic system . This method provides good to high yields and is characterized by its efficiency and scalability.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-pressure reactors and continuous flow systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 5-((Trifluoromethyl)sulfinyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The compound can be reduced to remove the sulfinyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of 5-((Trifluoromethyl)sulfonyl)pyridin-2-amine.
Reduction: Formation of 5-(Trifluoromethyl)pyridin-2-amine.
Substitution: Various substituted pyridin-2-amines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-((Trifluoromethyl)sulfinyl)pyridin-2-amine is used as a building block for the synthesis of more complex molecules
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it useful in various biochemical assays.
Medicine: In medicine, derivatives of this compound are being explored for their potential as therapeutic agents. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry: Industrially, this compound is used in the development of agrochemicals and materials science. Its unique properties make it suitable for use in the formulation of pesticides and the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of 5-((Trifluoromethyl)sulfinyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The sulfinyl group can also participate in redox reactions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
- 5-(Trifluoromethyl)pyridin-2-amine
- 5-(Trifluoromethylsulfanyl)pyridin-2-amine
- 5-(Trifluoromethylsulfonyl)pyridin-2-amine
Comparison: Compared to its analogs, 5-((Trifluoromethyl)sulfinyl)pyridin-2-amine is unique due to the presence of the sulfinyl group, which imparts distinct chemical and biological properties. The sulfinyl group can undergo redox reactions, providing additional pathways for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H5F3N2OS |
|---|---|
Poids moléculaire |
210.18 g/mol |
Nom IUPAC |
5-(trifluoromethylsulfinyl)pyridin-2-amine |
InChI |
InChI=1S/C6H5F3N2OS/c7-6(8,9)13(12)4-1-2-5(10)11-3-4/h1-3H,(H2,10,11) |
Clé InChI |
ABFDGENISMKPFQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1S(=O)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-5,6-Dimethyl-7-(1-phenylethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12857700.png)
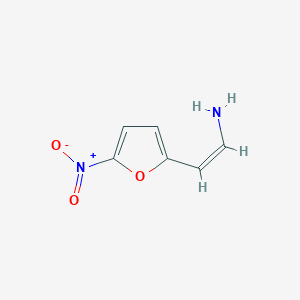

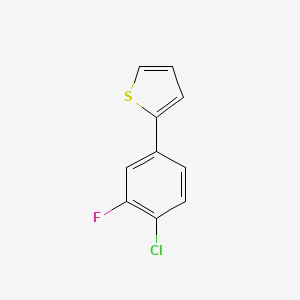
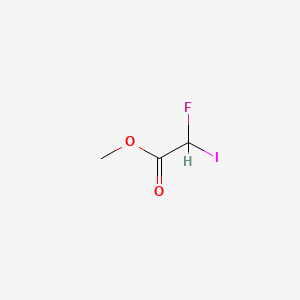
![tert-Butyl 3-[(S)-cyclopropyl(hydroxy)methyl]azetidine-1-carboxylate](/img/structure/B12857726.png)
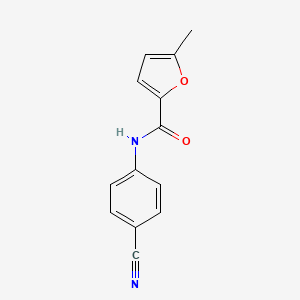
![N,2-Diethyl-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine](/img/structure/B12857766.png)

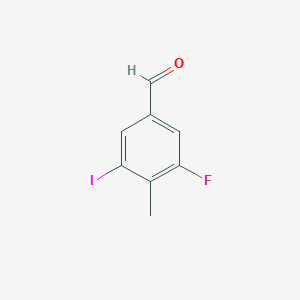


![4-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12857790.png)
